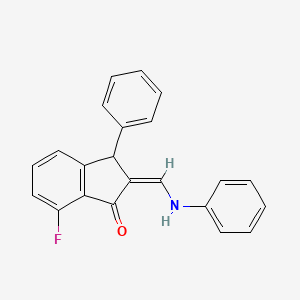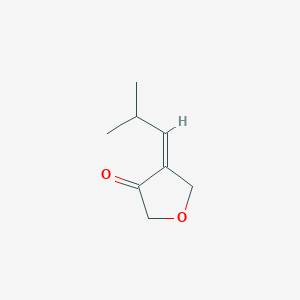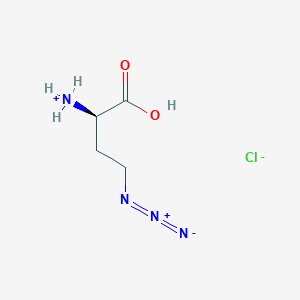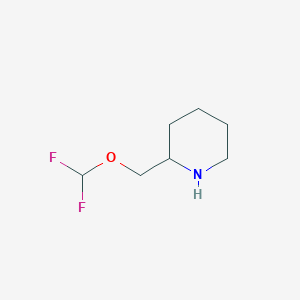
(2Z)-2-(anilinomethylidene)-7-fluoro-3-phenyl-3H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound like “(2Z)-2-(anilinomethylidene)-7-fluoro-3-phenyl-3H-inden-1-one” can be analyzed using various techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and quantum chemical calculations .Chemical Reactions Analysis
The analysis of chemical reactions often involves studying the behavior of the compound under different conditions and using various techniques . Unfortunately, specific information about the chemical reactions involving “this compound” is not available.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” can be analyzed using various techniques such as dynamic light scattering, Raman analysis, and X-ray photoelectron spectroscopy .Aplicaciones Científicas De Investigación
Crystallographic and Structural Studies
Research involving crystallographic studies on related compounds, such as the series of salts of 2,3,7-trihydroxy-9-phenyl-fluorone, highlights the significance of understanding the molecular and crystalline structure for materials science and drug design. These studies provide insights into the orientation of phenyl groups and the delocalization across conjugated systems, which are crucial for the development of materials with specific optical or electronic properties (Abrahams, McCormick, & Robson, 2009).
Organic Synthesis and Chemical Reactivity
The reactivity of similar compounds, such as 2-indanone in reactions with malonitrile, ethyl cyanoacetate, and tetracyanoethylene, demonstrates the versatility of these structures in organic synthesis. These reactions facilitate the preparation of substituted indeno[1,2-a]fluorenes and other complex organic molecules, which could be applied in synthesizing novel pharmaceuticals or organic materials (Wolfbeis, Zacharias, & Junek, 1975).
Fluorescent Organic Dyes
The development of novel fluorophores based on structures like 3(2H)-furanones for bio-analytical applications illustrates the potential use of (2Z)-2-(anilinomethylidene)-7-fluoro-3-phenyl-3H-inden-1-one in creating sensitive and selective probes for biological and chemical sensing. These compounds show efficient solvatochromic properties and could be valuable in fluorescence microscopy and sensing applications (Varghese et al., 2015).
Antimicrobial Activity
Studies on compounds with similar structural motifs, demonstrating antimicrobial activity, suggest potential pharmaceutical applications for this compound. The synthesis and characterization of Schiff’s base, azetidinones, and thiazolidinones derivatives indicate that such structures could serve as frameworks for developing new antimicrobial agents (Mistry, Desai, & Desai, 2016).
Advanced Materials Development
The use of related fluorinated compounds in the creation of advanced materials, such as polymer solar cells and electronic devices, suggests a potential application area for this compound in materials science. The incorporation of fluorinated moieties into polymers and small molecules can significantly alter their physical properties, such as thermal stability, chemical resistance, and electronic characteristics, which are crucial for various industrial applications (Cheng, Li, & Zhan, 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(2Z)-2-(anilinomethylidene)-7-fluoro-3-phenyl-3H-inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO/c23-19-13-7-12-17-20(15-8-3-1-4-9-15)18(22(25)21(17)19)14-24-16-10-5-2-6-11-16/h1-14,20,24H/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXAAZHEPNKLMA-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=CC=C3)F)C(=O)C2=CNC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2C3=C(C(=CC=C3)F)C(=O)/C2=C\NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-methylpiperidin-1-yl)propanamide](/img/structure/B2812000.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2812002.png)
![ethyl 6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2812004.png)


![ethyl 2-cinnamamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2812012.png)
![N-benzyl-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2812013.png)


![Ethyl 1-[4-amino-2-(methoxycarbonyl)phenyl]-4-piperidinecarboxylate](/img/structure/B2812017.png)
![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-pentylpurine-2,6-dione](/img/structure/B2812018.png)
![2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2812019.png)
